

Application Notes: Cell-Based Assays for Urotensin II (114-124) Activity

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Compound of Interest

Compound Name: Urotensin II (114-124), human
(TFA)

Cat. No.: B12354451

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Introduction

Urotensin II (UT-II) is a cyclic peptide identified as the endogenous ligand for the G protein-coupled receptor (GPCR), GPR14, now commonly known as the UT receptor.[1][2] The human isoform of UT-II is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH)[3]. The C-terminal cyclic core, c[Cys-Phe-Trp-Lys-Tyr-Cys], is conserved across species and is essential for its biological activity.[4] The fragment UT-II (114-124) corresponds to this active human sequence and is a potent vasoconstrictor.[5]

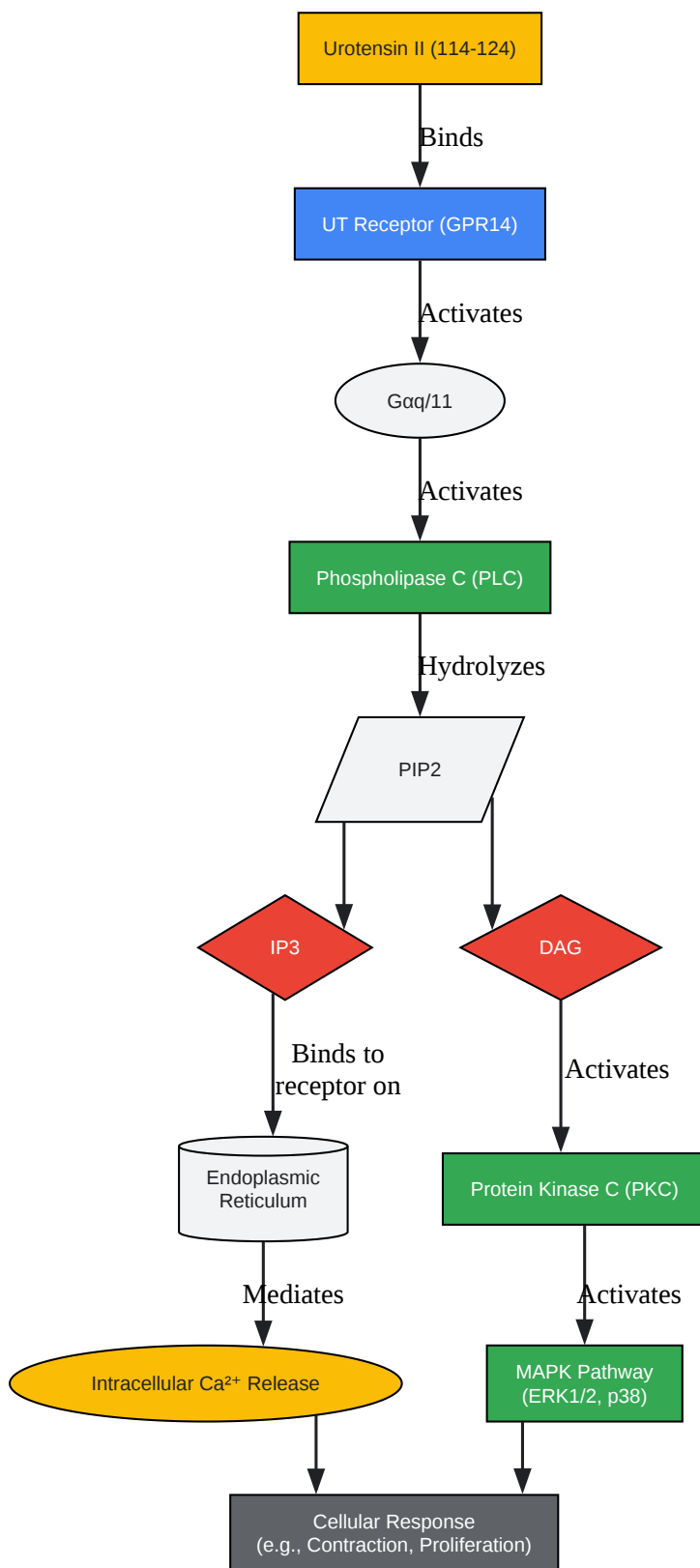
The UT receptor primarily couples through the Gαq/11 subunit of heterotrimeric G proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). Downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.

These application notes provide detailed protocols for robust cell-based assays to quantify the activity of UT-II (114-124) by measuring key readouts in its primary signaling pathway, namely

intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.

Signaling Pathway Overview

Activation of the UT receptor by Urotensin II (114-124) initiates a well-defined signaling cascade. The diagram below illustrates the primary Gαq-mediated pathway leading to downstream cellular responses.



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Caption: Urotensin II Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency of Urotensin II (114-124) and the full-length native peptide in various functional assays. This data highlights the sub-nanomolar to nanomolar efficacy of these peptides.

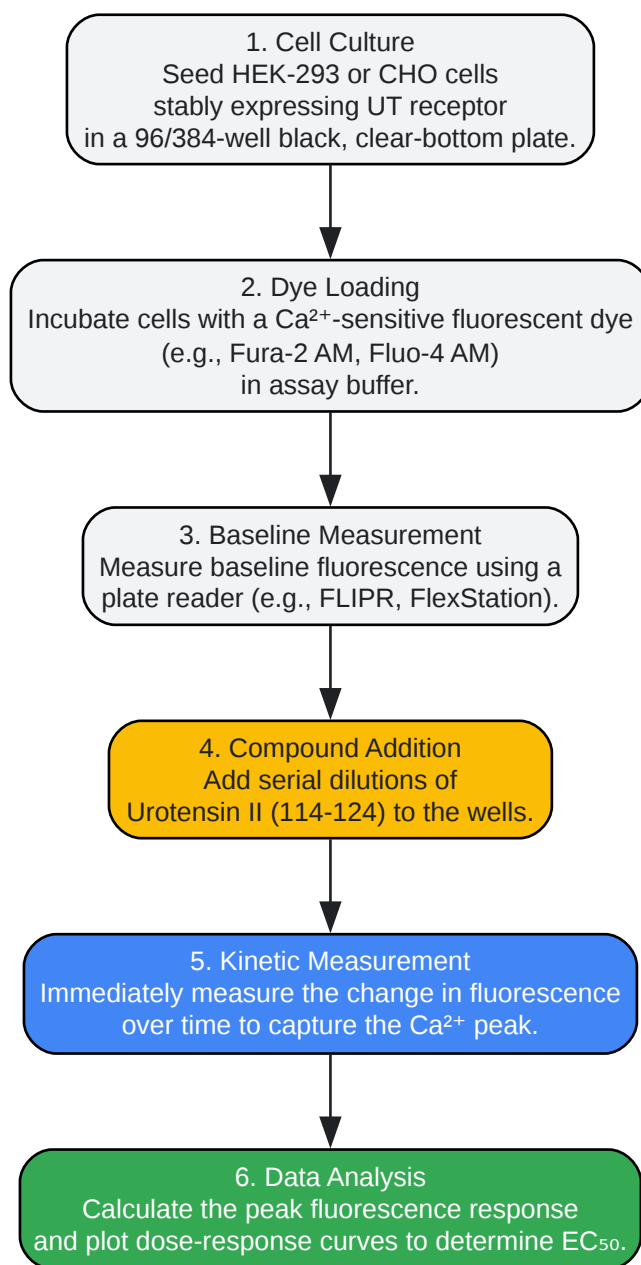
Compound	Assay Type	Cell Line / Tissue	Parameter	Value	Reference
Urotensin II (114-124), human	Vasoconstriction	Human Coronary Artery	$-\log[EC_{50}]$	10.05 ± 0.46	
Urotensin II (114-124), human	Vasoconstriction	Human Mammary Artery	$-\log[EC_{50}]$	9.71 ± 0.90	
Urotensin II (114-124), human	Vasoconstriction	Human Radial Artery	$-\log[EC_{50}]$	9.52 ± 0.83	
Urotensin II, human	Intracellular Calcium Mobilization	HEK-293 cells expressing human GPR14	EC_{50}	0.62 ± 0.17 nM	
Urotensin II	Intracellular Calcium Mobilization	HEK-293 cells expressing human UT receptor	EC_{50}	4.15 nM	
Urotensin II	Intracellular Calcium Mobilization	U2OS cells expressing UT receptor	EC_{50}	3.02 nM	

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following UT receptor activation. It is a direct functional readout of Gαq coupling.

Experimental Workflow Diagram



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Caption: Workflow for a Calcium Mobilization Assay.

Materials:

- HEK-293 or CHO cells stably expressing the human UT receptor (GPR14).
- Black, clear-bottom 96-well or 384-well microplates.
- Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW, Fura-2 AM).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Urotensin II (114-124) peptide.
- Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Methodology:

- **Cell Plating:** Seed the UT receptor-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- **Dye Loading:** On the day of the assay, remove the culture medium. Add the fluorescent calcium indicator dye, prepared according to the manufacturer's instructions in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
- **Compound Preparation:** Prepare a serial dilution of Urotensin II (114-124) in assay buffer at concentrations 5-10 times the desired final concentration.
- **Assay Measurement:** a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. The instrument will then automatically dispense the Urotensin II (114-124) dilutions into the wells. e. Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.
- **Data Analysis:** a. For each well, determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence. b. Plot the change in fluorescence against

the logarithm of the Urotensin II (114-124) concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: IP1 Accumulation Assay (HTRF)

This assay provides a robust, endpoint measurement of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

- HEK-293 or CHO cells stably expressing the human UT receptor (GPR14).
- White, solid-bottom 96-well or 384-well microplates.
- IP1-One HTRF Assay Kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
- Stimulation Buffer (provided in the kit or a similar buffer containing LiCl to prevent IP1 degradation).
- Urotensin II (114-124) peptide.
- HTRF-compatible microplate reader.

Methodology:

- Cell Plating: Seed the UT receptor-expressing cells into white microplates and grow to near confluency.
- Cell Stimulation: a. Remove the culture medium. b. Add the stimulation buffer containing a serial dilution of Urotensin II (114-124). c. Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
- Cell Lysis and Detection: a. Add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells containing the stimulated cells. Most commercial kits include a lysis buffer in this step. b. Incubate for 60 minutes at room temperature, protected from light.

- Assay Measurement: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
- Data Analysis: a. Calculate the 665/620 emission ratio for each well. b. The HTRF signal is inversely proportional to the amount of IP1 produced. c. Plot the HTRF ratio against the logarithm of the Urotensin II (114-124) concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (or IC₅₀, depending on data transformation) value.

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References

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